molecular formula C15H15NO3 B14147478 Benzyl 2-amino-2-(4-hydroxyphenyl)acetate CAS No. 163089-47-2

Benzyl 2-amino-2-(4-hydroxyphenyl)acetate

Cat. No.: B14147478
CAS No.: 163089-47-2
M. Wt: 257.28 g/mol
InChI Key: JPQIAKOVZUIGCU-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-(4-hydroxyphenyl)acetate is an organic compound that features a benzyl group attached to an amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxy functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-2-(4-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(4-hydroxyphenyl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{2-amino-2-(4-hydroxyphenyl)acetic acid} + \text{benzyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can also be employed to facilitate the separation and recycling of the catalyst, making the process more environmentally friendly.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or hydrochloric acid in aqueous solution.

Major Products Formed:

    Oxidation: Benzyl 2-amino-2-(4-oxophenyl)acetate.

    Reduction: Benzyl 2-amino-2-(4-hydroxyphenyl)ethylamine.

    Substitution: 2-amino-2-(4-hydroxyphenyl)acetic acid.

Scientific Research Applications

Benzyl 2-amino-2-(4-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways involving amino acids and their derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

    2-amino-2-(4-hydroxyphenyl)acetic acid: Lacks the benzyl ester group, making it less lipophilic.

    Benzyl 2-amino-2-(4-methoxyphenyl)acetate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and biological activity.

    Benzyl 2-amino-2-(4-hydroxyphenyl)propanoate: Has an additional carbon in the backbone, affecting its steric properties and reactivity.

Uniqueness: Benzyl 2-amino-2-(4-hydroxyphenyl)acetate is unique due to the presence of both amino and hydroxy functional groups, which provide multiple sites for chemical modification and interaction with biological targets. The benzyl ester group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake.

Properties

CAS No.

163089-47-2

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 2-amino-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C15H15NO3/c16-14(12-6-8-13(17)9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9,14,17H,10,16H2

InChI Key

JPQIAKOVZUIGCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=C(C=C2)O)N

Origin of Product

United States

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